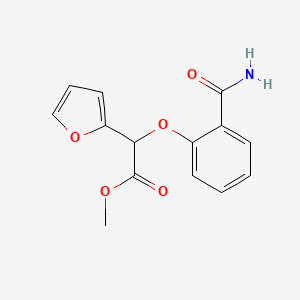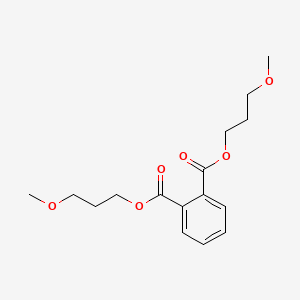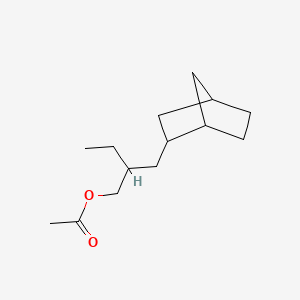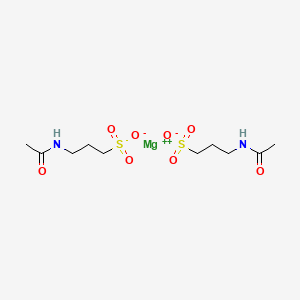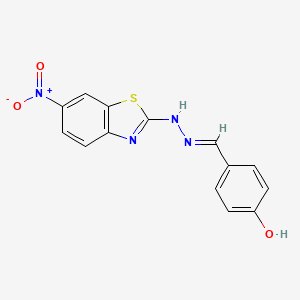
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety substituted with a hydroxy group at the para position, a nitro group at the 6-position, and a benzothiazolylhydrazone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation of p-hydroxybenzaldehyde with 6-nitro-2-benzothiazolylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzaldehyde, 2-nitro-: Similar structure but with a nitro group at the ortho position.
Benzaldehyde, 4-hydroxy-: Lacks the nitro and benzothiazolylhydrazone groups.
2-Hydroxy-6-nitrobenzaldehyde: Similar but without the benzothiazolylhydrazone group.
Uniqueness
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is unique due to the combination of functional groups it possesses. The presence of both the hydroxy and nitro groups, along with the benzothiazolylhydrazone moiety, imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
5398-48-1 |
|---|---|
分子式 |
C14H10N4O3S |
分子量 |
314.32 g/mol |
IUPAC名 |
4-[(E)-[(6-nitro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10N4O3S/c19-11-4-1-9(2-5-11)8-15-17-14-16-12-6-3-10(18(20)21)7-13(12)22-14/h1-8,19H,(H,16,17)/b15-8+ |
InChIキー |
DWWMZADRQWXKFN-OVCLIPMQSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CC=C1C=NNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
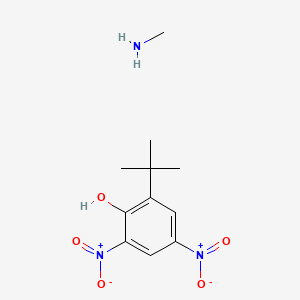
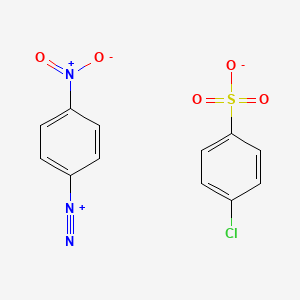
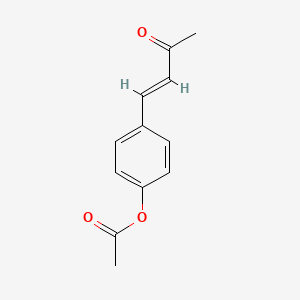
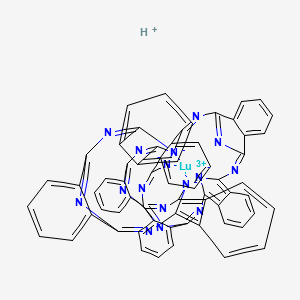
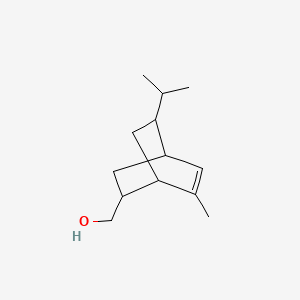
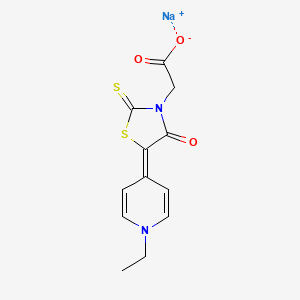
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
